2-chloro-N-(2-methylpentan-3-yl)pyridin-4-amine
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Overview
Description
2-chloro-N-(2-methylpentan-3-yl)pyridin-4-amine is a chemical compound that belongs to the class of substituted pyridines. This compound is characterized by the presence of a chlorine atom at the second position and an amine group at the fourth position of the pyridine ring, with a 2-methylpentan-3-yl substituent attached to the nitrogen atom. It is used as a building block in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-methylpentan-3-yl)pyridin-4-amine typically involves the reaction of 2-chloropyridine with 2-methylpentan-3-amine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature of around 80°C to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and solvents that can enhance the reaction rate and selectivity is also common in industrial processes .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-methylpentan-3-yl)pyridin-4-amine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the second position of the pyridine ring can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding amine or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can yield N-oxides or amines, respectively .
Scientific Research Applications
2-chloro-N-(2-methylpentan-3-yl)pyridin-4-amine has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those containing hindered amine motifs.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-methylpentan-3-yl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- N-(2-methylpentan-2-yl)pyridin-3-amine
- 2-methoxy-N-(2,4,4-trimethylpentan-2-yl)pyridin-3-amine
- 3-methyl-N-(2-methylpentan-2-yl)aniline
Uniqueness
2-chloro-N-(2-methylpentan-3-yl)pyridin-4-amine is unique due to the presence of the chlorine atom at the second position of the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This structural feature allows for specific interactions with molecular targets and enables the compound to be used in a variety of synthetic and medicinal applications .
Properties
Molecular Formula |
C11H17ClN2 |
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Molecular Weight |
212.72 g/mol |
IUPAC Name |
2-chloro-N-(2-methylpentan-3-yl)pyridin-4-amine |
InChI |
InChI=1S/C11H17ClN2/c1-4-10(8(2)3)14-9-5-6-13-11(12)7-9/h5-8,10H,4H2,1-3H3,(H,13,14) |
InChI Key |
MJDLIYYZAILSRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)C)NC1=CC(=NC=C1)Cl |
Origin of Product |
United States |
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